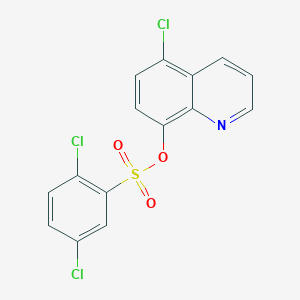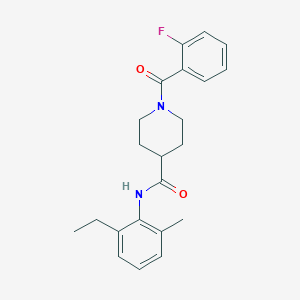
5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate
Overview
Description
5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate is a chemical compound known for its unique structure and properties. It is composed of a quinoline ring substituted with a chlorine atom at the 5th position and a benzenesulfonate group substituted with chlorine atoms at the 2nd and 5th positions. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzenesulfonate group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The benzenesulfonate group can interact with proteins, altering their function and activity. These interactions can lead to changes in cellular processes and pathways, making the compound useful in studying biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-quinolyl N-(2,5-dichlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(2,4-xylyl)carbamate
- 5-Chloro-8-quinolyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
5-Chloro-8-quinolyl 2,5-dichlorobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both quinoline and benzenesulfonate groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2,5-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO3S/c16-9-3-4-12(18)14(8-9)23(20,21)22-13-6-5-11(17)10-2-1-7-19-15(10)13/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBGTYUCOFKHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4542519.png)
![4-methoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542522.png)
![(5Z)-3-benzyl-5-[[5-methyl-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4542530.png)
![[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4542531.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4542536.png)
![1-[1-(4-Chlorophenyl)propyl]-3-(3-methylphenyl)urea](/img/structure/B4542542.png)

![4-(4-methoxyphenyl)-1-(propylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4542571.png)
![N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4542575.png)
![4-{[1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4542581.png)
![(3aR,7aS)-2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4542585.png)
![3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4542593.png)
![N-[1-(tetrahydrofuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4542596.png)
![3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4542602.png)
